2',5'-Difluoro-5-methoxy-[1,1'-biphenyl]-3-amine
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Overview
Description
2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine: is an organic compound that features a biphenyl core substituted with two fluorine atoms, a methoxy group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a boronic acid and an aryl halide.
Introduction of Fluorine Atoms: The difluoromethylation can be achieved using difluoromethylation reagents such as ClCF₂H or novel non-ozone depleting difluorocarbene reagents.
Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using methoxide ions.
Industrial Production Methods
Industrial production of 2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The nitro group (if present as a precursor) can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at positions ortho or para to the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles.
Major Products
Oxidation: Formation of 2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Conversion of nitro groups to amine groups.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity to its target.
Comparison with Similar Compounds
Similar Compounds
2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with an aldehyde group instead of an amine group.
2-(Fluoromethoxy)-4’-(S-methanesulfonimidoyl)-1,1’-biphenyl: Another biphenyl derivative with different substituents, used as a modulator of the dopamine D1 receptor.
Uniqueness
2’,5’-Difluoro-5-methoxy-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of fluorine atoms and a methoxy group can influence its electronic properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
3-(2,5-difluorophenyl)-5-methoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO/c1-17-11-5-8(4-10(16)7-11)12-6-9(14)2-3-13(12)15/h2-7H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBYNEPQJWWDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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